5-(4-乙基-苯基)-1-乙烯基-1H-吡咯-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

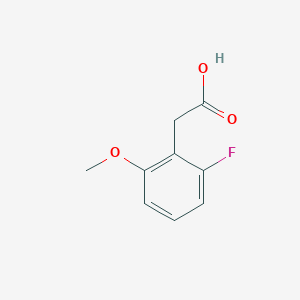

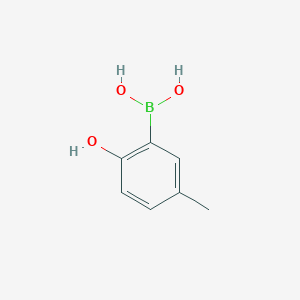

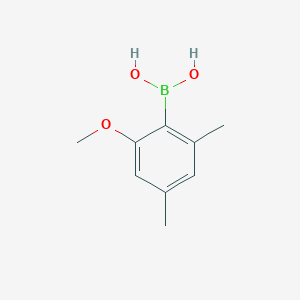

The compound "5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid" is a pyrrole derivative, which is a class of compounds known for their broad spectrum of biological activities, including antibacterial, anticancer, antidiabetic, and anti-inflammatory properties. Pyrrole derivatives are characterized by a five-membered heterocyclic ring containing one nitrogen atom. The specific structure and substituents on the pyrrole ring can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves multi-step reactions, including cyclocondensation, azo-coupling, and esterification. For instance, the synthesis of related compounds has been achieved through the reaction of various starting materials such as ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by hydrolysis to yield the corresponding carboxylic acid . Similarly, halogenated pyrrole derivatives have been synthesized, which include steps like the formation of an ethoxy carbonyl chain and the introduction of a halogen substituent .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often confirmed using techniques such as NMR spectroscopy, FT-IR spectroscopy, and single-crystal X-ray diffraction. These methods provide detailed information about the arrangement of atoms, the geometry of the molecule, and the presence of specific functional groups. For example, the crystal structure of a related pyrrole derivative was determined to be monoclinic with specific cell parameters, and the molecule was found to have a planar heterocyclic pyrrole ring with a rotated phenyl group .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including hydrogen bonding and interactions with other molecules. These interactions can lead to the formation of dimers or larger supramolecular structures, as observed in some studies . The reactivity of these compounds can be further analyzed using computational methods such as density functional theory (DFT), which helps predict the behavior of molecules in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. Computational studies, including ab initio and DFT calculations, can provide insights into these properties by analyzing the electronic structure, bond lengths, bond angles, and torsional angles of the molecules . Additionally, spectroscopic techniques like NMR and FT-IR can be used to compare experimental data with theoretical predictions, further validating the molecular properties .

科学研究应用

肉桂酸衍生物的抗癌潜力

肉桂酸衍生物因其抗癌特性而备受关注。这些化合物中存在的官能团,如苯环和羧酸官能团,为化学改性提供了多个反应位点,可能导致增强的抗癌活性。这些衍生物作为抗肿瘤剂的作用在传统和当代医学研究中得到了探索,突出了它们在数十年中未得到充分利用的潜力。对肉桂酰酸、酯、酰胺、酰肼及其相关衍生物的合成和生物学评估进行了全面综述,提供了对其在癌症研究中的药用意义的见解(De、Baltas 和 Bedos-Belval,2011)。

有机合成中的自由基环化

自由基环化在有机合成中起着至关重要的作用,促进了复杂的碳环和杂环化合物的构建。这些环化的区域化学受反应温度和自由基前体的性质等因素的影响,会显着影响合成结果。例如,低温有利于 4-exo-trig 环化,而高温促进 5-endo 环化。引入特定的官能团,如 (Z)-苯硫基,可以进一步操纵环化途径,提供一种控制治疗上重要的材料合成的的方法(Ishibashi 和 Tamura,2004)。

在生物催化剂抑制和材料合成中的应用

羧酸,包括与 5-(4-乙基-苯基)-1-乙烯基-1H-吡咯-2-羧酸相似的结构,已被研究其在低于所需产率和滴度的浓度下对微生物的抑制作用,强调了它们作为食品防腐剂中使用的微生物抑制剂的作用。这突出了羧酸在生物技术和微生物学背景中的更广泛应用(Jarboe、Royce 和 Liu,2013)。此外,用于吸附和分离目的的共聚水凝胶的辐射合成证明了含羧酸化合物的效用在材料科学中,特别是在创建具有刺激响应行为的水凝胶中(Güven、Şen、Karadağ 和 Saraydın,1999)。

安全和危害

未来方向

属性

IUPAC Name |

1-ethenyl-5-(4-ethylphenyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-3-11-5-7-12(8-6-11)13-9-10-14(15(17)18)16(13)4-2/h4-10H,2-3H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKJXCLFXLNOFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354447 |

Source

|

| Record name | 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid | |

CAS RN |

131172-67-3 |

Source

|

| Record name | 1-Ethenyl-5-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131172-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。